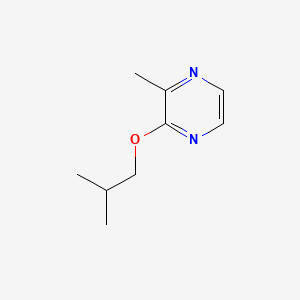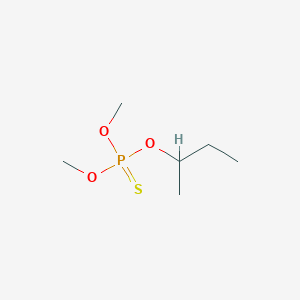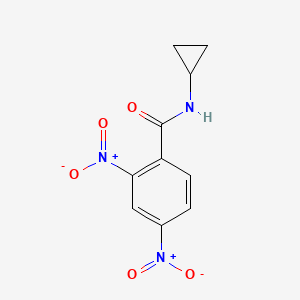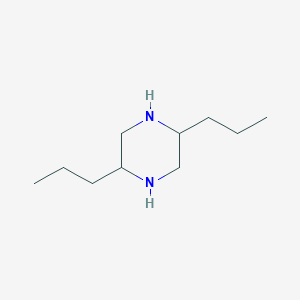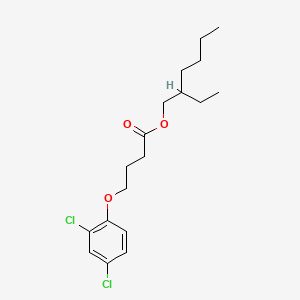
2-Ethylhexyl 4-(2,4-dichlorophenoxy)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethylhexyl 4-(2,4-dichlorophenoxy)butyrate is an organic compound with the molecular formula C18H26Cl2O3. It is commonly used as a herbicide, specifically targeting broadleaf weeds. This compound is a member of the phenoxy herbicide family, which mimics the action of natural plant hormones to disrupt the growth of unwanted plants .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylhexyl 4-(2,4-dichlorophenoxy)butyrate typically involves the esterification of 2,4-dichlorophenoxybutyric acid with 2-ethylhexanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction .
Industrial Production Methods
In industrial settings, the production of 2-Ethylhexyl 4-(2,4-dichlorophenoxy)butyrate follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The product is then purified through distillation or crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethylhexyl 4-(2,4-dichlorophenoxy)butyrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Substitution: The chlorine atoms in the phenoxy ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: 2,4-dichlorophenoxybutyric acid and 2-ethylhexanol.
Oxidation: Various oxidation products depending on the conditions.
Substitution: Substituted phenoxy derivatives.
Applications De Recherche Scientifique
2-Ethylhexyl 4-(2,4-dichlorophenoxy)butyrate has several scientific research applications, including:
Agriculture: Used as a herbicide to control broadleaf weeds in crops such as cereals, pastures, and lawns.
Environmental Science: Studied for its environmental impact and degradation pathways in soil and water.
Toxicology: Research on its toxicity to non-target organisms, including aquatic life and beneficial insects.
Mécanisme D'action
2-Ethylhexyl 4-(2,4-dichlorophenoxy)butyrate acts as a synthetic auxin, a type of plant hormone that regulates growth. It is absorbed by the leaves and translocated to the meristematic regions of the plant, where it induces uncontrolled cell division and growth, ultimately leading to the death of the plant . The molecular targets include auxin receptors and related signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used phenoxy herbicide with similar herbicidal properties.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): A related compound with a similar mode of action but different toxicity profile.
Uniqueness
2-Ethylhexyl 4-(2,4-dichlorophenoxy)butyrate is unique due to its specific ester structure, which affects its solubility, volatility, and environmental persistence compared to other phenoxy herbicides .
Propriétés
Numéro CAS |
7720-36-7 |
|---|---|
Formule moléculaire |
C18H26Cl2O3 |
Poids moléculaire |
361.3 g/mol |
Nom IUPAC |
2-ethylhexyl 4-(2,4-dichlorophenoxy)butanoate |
InChI |
InChI=1S/C18H26Cl2O3/c1-3-5-7-14(4-2)13-23-18(21)8-6-11-22-17-10-9-15(19)12-16(17)20/h9-10,12,14H,3-8,11,13H2,1-2H3 |
Clé InChI |
HHWWAFPHDKZSKB-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)COC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


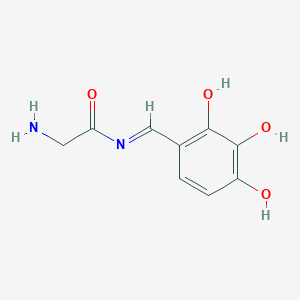
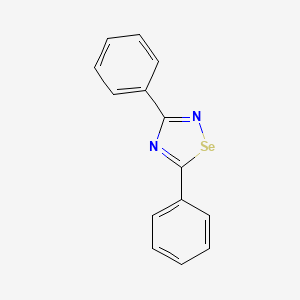
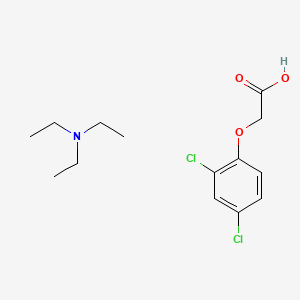
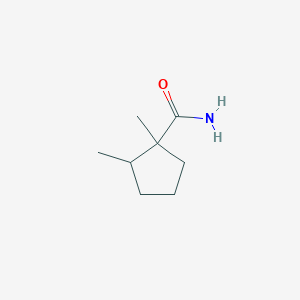
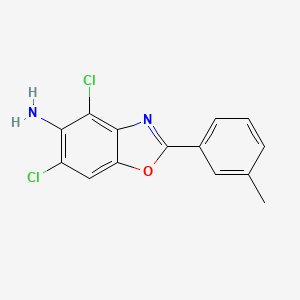
![1-(Pyridin-2-ylmethyl)-4-(1-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)piperazine](/img/structure/B13803694.png)
![1H-Pyrazolo[3,4-f]benzothiazole(9CI)](/img/structure/B13803695.png)
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-ethyl-6-methylphenyl)-](/img/structure/B13803710.png)

